molecular formula C18H22N4O3S B2939740 N-(4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946258-68-0

N-(4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2939740
CAS RN: 946258-68-0
M. Wt: 374.46
InChI Key: SAHIDFJVKDKYHW-UHFFFAOYSA-N
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Description

Compounds with thiazole nucleus are known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . They have been synthesized to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .


Synthesis Analysis

The synthesis of similar compounds usually involves coupling substituted 2-amino benzothiazoles with other compounds . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structures of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds usually involve coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives through the condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas follows a mild condition scheme, showcasing the selectivity and potential chemical transformations for similar thiazole-containing compounds (Balya et al., 2008).

Biological Activities

  • Research on derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel classes of promising antibacterial agents indicates the significant biological activities that thiazole-containing compounds can exhibit, especially against Staphylococcus aureus and Bacillus subtilis. These compounds also show non-cytotoxic concentrations, suggesting potential therapeutic applications (Palkar et al., 2017).

  • The discovery of novel dehydroabietic acid derivatives as DNA/BSA binding and anticancer agents showcases the potential of thiazole derivatives in the development of new anticancer drugs. These compounds exhibit selective cytotoxicity and strong antiproliferative effects, highlighting the therapeutic potential of structurally related compounds (Li et al., 2020).

Chemical Synthesis and Drug Discovery

  • The parallel solution-phase synthesis of 1,4-dihydropyridine derivatives from dimethyl acetone-1,3-dicarboxylate demonstrates the versatility of thiazole and pyridine-based compounds in medicinal chemistry and drug discovery. This research highlights the efficient generation of a library of compounds that could be pivotal in developing new therapeutic agents (Baškovč et al., 2009).

Heterocyclic Synthesis

  • Studies on the synthesis of heterocyclic compounds with thiophene-2-carboxamide indicate the potential for generating new antibiotic and antibacterial drugs. This research underlines the importance of heterocyclic chemistry in the development of new treatments for bacterial infections (Ahmed, 2007).

Future Directions

The future directions in the study of similar compounds involve the discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections and cancer . Molecular docking studies are carried out to study the binding mode of active compounds with receptor .

properties

IUPAC Name

N-[4-[2-(cycloheptylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-15-8-7-12(10-19-15)17(25)22-18-21-14(11-26-18)9-16(24)20-13-5-3-1-2-4-6-13/h7-8,10-11,13H,1-6,9H2,(H,19,23)(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHIDFJVKDKYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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